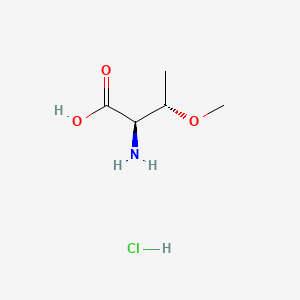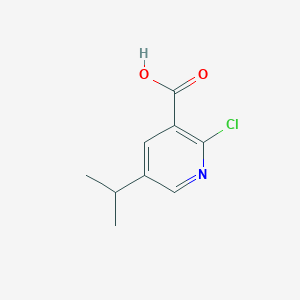
(2R,3S)-2-amino-3-methoxybutanoic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3S)-2-amino-3-methoxybutanoic acid hydrochloride is a chiral amino acid derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-2-amino-3-methoxybutanoic acid hydrochloride typically involves the stereoselective introduction of the amino and methoxy groups onto a butanoic acid backbone. One common method involves the use of chiral catalysts to achieve the desired stereochemistry. The reaction conditions often include the use of protecting groups to prevent unwanted side reactions and the use of specific reagents to introduce the functional groups in a controlled manner.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and other advanced techniques to improve efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(2R,3S)-2-amino-3-methoxybutanoic acid hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The amino group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a ketone or aldehyde, while reduction of the amino group can yield a primary or secondary amine.
Applications De Recherche Scientifique
(2R,3S)-2-amino-3-methoxybutanoic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: It can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It can be used in the production of fine chemicals and as an intermediate in the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of (2R,3S)-2-amino-3-methoxybutanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or other biochemical interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2R,3S)-2-amino-3-hydroxybutanoic acid
- (2R,3S)-2-amino-3-methylbutanoic acid
- (2R,3S)-2-amino-3-ethoxybutanoic acid
Uniqueness
(2R,3S)-2-amino-3-methoxybutanoic acid hydrochloride is unique due to its specific combination of functional groups and stereochemistry. This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds. For example, the presence of the methoxy group can influence the compound’s solubility, stability, and interaction with biological targets.
Propriétés
Formule moléculaire |
C5H12ClNO3 |
|---|---|
Poids moléculaire |
169.61 g/mol |
Nom IUPAC |
(2R,3S)-2-amino-3-methoxybutanoic acid;hydrochloride |
InChI |
InChI=1S/C5H11NO3.ClH/c1-3(9-2)4(6)5(7)8;/h3-4H,6H2,1-2H3,(H,7,8);1H/t3-,4+;/m0./s1 |
Clé InChI |
ULHJIEBDHBDYQD-RFKZQXLXSA-N |
SMILES isomérique |
C[C@@H]([C@H](C(=O)O)N)OC.Cl |
SMILES canonique |
CC(C(C(=O)O)N)OC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-({[(2-Chloro-4-methylphenyl)carbamoyl]methyl}sulfanyl)butanoic acid](/img/structure/B13479108.png)
![[1-(Ethylamino)cyclopentyl]methanol hydrochloride](/img/structure/B13479110.png)


![4-[4-[4-(2-Aminoethyl)piperazine-1-carbonyl]piperazin-1-yl]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride](/img/structure/B13479148.png)








